Human glucose-dependent insulinotropic polypeptide (GIP), also known as gastric inhibitory polypeptide, is a 42-amino acid peptide hormone primarily produced by K-cells in the duodenum and jejunum of the small intestine [ [], [] ]. GIP belongs to the incretin family of hormones, which are secreted after meal ingestion and enhance insulin release from pancreatic β-cells in response to glucose [ [], [] ]. Beyond its classical role in glucose homeostasis, GIP exerts pleiotropic effects on various tissues, including adipose tissue, bone, and the central nervous system, influencing lipid metabolism, bone remodeling, and appetite regulation, respectively [ [], [], [], [], [] ].
GIP adopts a predominantly α-helical structure, as determined by nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) studies [ [] ]. The N-terminal region of GIP (residues 1-15) is essential for receptor binding and activation, while the C-terminal region (residues 24-42) contributes to the stability and biological activity of the peptide [ [] ]. GIP contains several conserved amino acid residues within its sequence that are important for its biological function, including Tyr1, Ala2, Glu3, and Gln4.
GIP exerts its biological effects by binding to and activating the glucose-dependent insulinotropic polypeptide receptor (GIPR), a member of the class B G protein-coupled receptor (GPCR) family [ [], [] ].
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3